molecular formula C15H15N3S2 B2617185 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine CAS No. 2379972-24-2

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine

Cat. No.: B2617185
CAS No.: 2379972-24-2
M. Wt: 301.43
InChI Key: ANXKMIDQQPXEON-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is a heterocyclic compound that features a unique combination of thiazole, pyridine, thiophene, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine typically involves multi-step reactions starting from readily available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and potentially novel pharmacological activities .

Biological Activity

The compound 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazolo-pyridine derivatives often involves multi-step processes. For instance, a related series of compounds were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, yielding products in 78–87% yields. These compounds were characterized using techniques such as 1H^{1}H-NMR and 13C^{13}C-NMR spectroscopy, alongside liquid chromatography–mass spectrometry (LC-MS) to confirm their structures .

Analgesic and Anti-inflammatory Effects

Recent studies have demonstrated that thiazolo-pyridine derivatives possess significant analgesic and anti-inflammatory activities. For example, compounds derived from this scaffold showed notable effects in various in vivo models:

  • Analgesic Activity : In tests using the acetic acid-induced writhing model and hot plate test, certain derivatives exhibited analgesic effects surpassing that of ketorolac, a standard analgesic .
  • Anti-inflammatory Activity : The antiexudative effects were particularly pronounced in some derivatives, with one compound showing a −30.97% effect in exudative models .

Mechanistic Insights

The mechanisms underlying these biological activities are multifaceted. The thiazole moiety may interact with various biological targets, including enzymes involved in pain and inflammation pathways. For instance, the modulation of cyclooxygenase (COX) enzymes has been implicated in the anti-inflammatory effects observed .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Pain Models : In a study evaluating the analgesic properties of various thiazolo-pyridine derivatives, one compound demonstrated significant antinociceptive activity in both the acetic acid cramp model and the hot plate model. This suggests its potential utility as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Comparative Analysis with Existing Drugs : The efficacy of these compounds was compared with established NSAIDs like ketorolac. Results indicated that some derivatives not only matched but exceeded the effectiveness of ketorolac in specific assays, highlighting their therapeutic potential .

Data Tables

Compound NameYield (%)Analgesic Activity (Effect %)Anti-inflammatory Activity (Effect %)
10a78-30.97Valid antiexudative effect
16a87-34.8Significant antinociceptive activity
KetorolacN/AStandardStandard

Properties

IUPAC Name

2-(4-thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-5-16-9-13-14(1)20-15(17-13)18-6-2-11(3-7-18)12-4-8-19-10-12/h1,4-5,8-11H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKMIDQQPXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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